D-Homoserine Lactone hydrochloride
Overview
Description
D-Homoserine Lactone Hydrochloride is a chemical compound that belongs to the class of homoserine lactones. Homoserine lactones are known for their role in bacterial communication, specifically in quorum sensing, which is a mechanism that bacteria use to regulate gene expression in response to cell density. This compound has significant implications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
D-Homoserine Lactone hydrochloride, also known as ®-(+)-alpha-Amino-gamma-butyrolactone hydrochloride, primarily targets the Sodium/hydrogen exchanger 1 in humans . This protein plays a crucial role in maintaining the balance of sodium and hydrogen ions in cells, which is essential for various physiological processes.
Mode of Action
It is known to interact with its target, the sodium/hydrogen exchanger 1, possibly influencing the exchange process of sodium and hydrogen ions . This interaction could lead to changes in the ion balance within the cells, potentially affecting cellular functions.
Biochemical Pathways
This compound is involved in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway . It forms by two reductions of aspartic acid via the intermediacy of aspartate semialdehyde .
Result of Action
Given its role in the biosynthesis of essential amino acids, it is likely that the compound could influence protein synthesis and other related cellular processes .
Biochemical Analysis
Biochemical Properties
D-Homoserine Lactone hydrochloride is involved in the synthesis of bacterial polysaccharides such as the O-antigen of Acinetobacter lwoffii EK30A . It interacts with various enzymes and proteins, influencing their function and contributing to the overall biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its impact on these cellular processes can alter the behavior and function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions and changes contribute to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Homoserine Lactone Hydrochloride typically involves the cyclization of homoserine derivatives. One common method includes the reaction of homoserine with hydrochloric acid, leading to the formation of the lactone ring. The process can be summarized as follows:
Starting Material: Homoserine
Reagent: Hydrochloric acid
Conditions: Reflux in an aqueous solution
In another method, homoserine is first converted to its hydrobromide form using bromoacetic acid in an acetic acid solution. This intermediate is then cyclized using hydrochloric acid in dioxane to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes, such as Candida antarctica lipase, has also been explored for the synthesis of homoserine lactones, providing a more environmentally friendly and efficient method .
Chemical Reactions Analysis
Types of Reactions: D-Homoserine Lactone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form, such as a diol.
Substitution: The amino group in the homoserine moiety can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Various substituted homoserine lactone derivatives
Scientific Research Applications
D-Homoserine Lactone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a crucial role in studying bacterial quorum sensing mechanisms.
Medicine: Investigated for its potential in developing antibacterial agents by disrupting quorum sensing in pathogenic bacteria.
Industry: Utilized in the production of bio-based polymers and other materials.
Comparison with Similar Compounds
N-Acyl Homoserine Lactones: These compounds have similar structures but differ in the length and saturation of the acyl chain.
L-Homoserine Lactone: The L-isomer of homoserine lactone, which has similar properties but different stereochemistry.
Deuterium Labeled Homoserine Lactone Hydrochlorides: These are isotopically labeled versions used in mechanistic studies.
Uniqueness: D-Homoserine Lactone Hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets. Its role in quorum sensing makes it a valuable tool in studying bacterial communication and developing novel antibacterial strategies.
Properties
IUPAC Name |
(3R)-3-aminooxolan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKCXPRYTLOQKS-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474646 | |
Record name | D-Homoserine Lactone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104347-13-9 | |
Record name | D-Homoserine Lactone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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